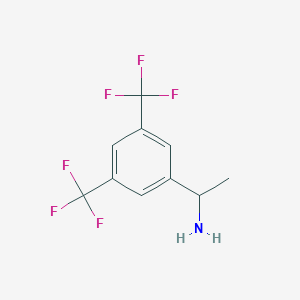

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

Overview

Description

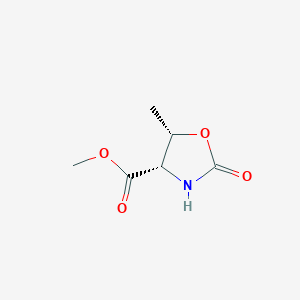

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a chemical compound with the CAS Number: 127733-40-8 . It has a molecular weight of 257.18 . The IUPAC name for this compound is (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine .

Synthesis Analysis

The compound has been synthesized efficiently by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . This system has been used for the asymmetric production of enantiomerically enriched intermediates .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3/t5-/m0/s1 .Chemical Reactions Analysis

The compound is a key chiral intermediate of selective tetrodotoxin-sensitive blockers . It has been used in the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications

Production of Enantiomerically Enriched Intermediates

This compound is used in the production of enantiomerically enriched intermediates by whole-cell biocatalyst . The ratio of substrate to catalyst (S/C) is a prime target for the application of asymmetric production . An attractive increase in S/C was achieved in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition for high production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) with Candida tropicalis 104 .

Pharmaceutical Synthesis

Optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) has been exhibited to be versatile in pharmaceutical synthesis . For example, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding the NK1 antagonists , and (S)-3,5-BTPE is a crucial intermediate of lipid-lowering agent .

Synthesis of Painkillers

®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers, was efficiently synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system .

Catalyst in Enantioselective Aza Diels-Alder Reaction

This compound is a precursor to a chiral Bronsted acid used to catalyze an enantioselective aza Diels-Alder reaction providing bicyclic lactams .

Hydroamination of Amino Olefins

Rare earth metal complexes of this chiral binapthol catalyze an intramolecular hydroamination of amino olefins leading to chiral pyrrolidines .

Promoting Organic Transformations

Nowadays it is used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .

Solvent Extraction of Cations

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is a lipophilic additive of tetraphenylborate and it is used for solvent extraction of cations .

Anionic Phase-Transfer Catalyst

Safety and Hazards

Future Directions

The compound has been used in the development of painkillers . The efficient synthesis of this compound using a bienzyme cascade system provides valuable insights into the biosynthesis of chiral amines . This strategy exhibits an attractive potential for enhancing the catalytic efficiency of whole-cell-mediated reduction .

Mechanism of Action

- The primary target of this compound is not explicitly mentioned in the literature I found. However, it is a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers .

Target of Action

Biochemical Pathways

properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVWEAYXWZFSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381994 | |

| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187085-97-8 | |

| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)-alpha-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What innovative biosynthetic approach has been explored for producing (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine?

A1: Recent research has focused on using a bienzyme cascade system for the efficient biosynthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine. This system employs two enzymes: an R-ω-transaminase (ATA117) for the amination of 3,5-bistrifluoromethylacetophenone and an alcohol dehydrogenase (ADH) to shift the reaction equilibrium and enhance product yield []. This method has proven highly efficient, achieving an enantiomeric excess of over 99.9% for the desired (R)-enantiomer [].

Q2: How does the bienzyme cascade system compare to using a single enzyme for (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine production?

A2: Studies have shown that the bienzyme cascade system significantly improves substrate handling capacity compared to using ATA117 alone. Specifically, the BL21(DE3)/pETDuet-ATA117-ADH system, incorporating both ATA117 and ADH, exhibited a 1.5-fold increase in substrate handling capacity under specific reaction conditions []. This highlights the advantage of employing a bienzyme approach for enhanced efficiency in (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B62773.png)

![Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate](/img/structure/B62782.png)